Cycloheptyl(3-pyridinyl)methanone

Description

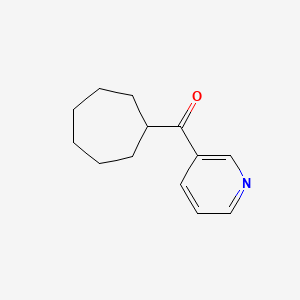

Cycloheptyl(3-pyridinyl)methanone is a ketone derivative featuring a cycloheptyl group attached to a methanone core, which is further substituted with a 3-pyridinyl ring.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

cycloheptyl(pyridin-3-yl)methanone |

InChI |

InChI=1S/C13H17NO/c15-13(12-8-5-9-14-10-12)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2 |

InChI Key |

VPQBBXIDNIZJLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Ring Size and Antifungal Activity

A critical factor influencing biological activity in methanone derivatives is the size of the alicyclic substituent. Evidence from antifungal studies demonstrates that cyclohexyl derivatives (e.g., compounds 2d, 2g, 2i-k, and 2t) exhibit superior activity against Candida albicans compared to cyclopentyl and cycloheptyl analogs. Cyclohexyl derivatives are generally 2–4 times more active, likely due to optimal steric and electronic interactions with fungal targets.

Table 1: Antifungal Activity of Alicyclic Methanone Derivatives

| Substituent | Example Compounds | Relative Activity (vs. Cyclohexyl) |

|---|---|---|

| Cyclohexyl | 2d, 2g, 2i-k, 2t | 1× (reference) |

| Cyclopentyl | 2a, 2s, 2v | 2–4× less active |

| Cycloheptyl | 2l-o, 2r | 2–4× less active |

Steric and Electronic Effects in Indole-Based Analogs

Comparisons with indole-containing methanones, such as (2-methyl-1H-indol-3-yl)-3-pyridinyl-methanone (CAS 37128-50-0, molecular weight 236.27 g/mol), highlight the role of substituent positioning. The indole moiety introduces steric hindrance at positions 2 and 3, which eliminates specific ion-mobility spectral peaks observed in simpler alicyclic derivatives.

Table 2: Structural and Spectral Properties of Selected Methanones

Solid-State Behavior and Physicochemical Properties

While direct data on this compound are scarce, studies on related compounds like (1,1-dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone highlight the importance of solid forms (e.g., polymorphs, salts) in optimizing stability and solubility. The cycloheptyl group’s larger size may influence crystallinity and melting points compared to smaller alicyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.